Calyciphylline A
Description
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Properties
Molecular Formula |
C23H31NO4 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
methyl (1R,2S,5R,6S,10S,16R,17R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate |
InChI |
InChI=1S/C23H31NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3/t12-,14-,15-,16-,17-,18?,22-,23+,24?/m1/s1 |
InChI Key |
DLTJWHRTAHFESH-GSNPJFQSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Calyciphylline A from Daphniphyllum calycinum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calyciphylline A is a structurally complex hexacyclic alkaloid belonging to the vast family of Daphniphyllum alkaloids. First isolated from the leaves of Daphniphyllum calycinum, this natural product has garnered significant attention from the scientific community due to its intricate molecular architecture. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. Detailed experimental protocols, quantitative data, and logical workflows are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. While the broader Daphniphyllum alkaloid family exhibits a range of biological activities, including cytotoxic, anti-HIV, and neurotrophic effects, the specific bioactivity of this compound remains an area of ongoing investigation.
Introduction
The Daphniphyllum alkaloids are a diverse and growing class of natural products, with over 350 members identified to date.[1] These compounds are predominantly isolated from plants of the genus Daphniphyllum and are characterized by their complex, often caged, polycyclic skeletons.[1] Their intriguing structures and wide-ranging biological activities, including anti-cancer, anti-HIV, and neurotrophic properties, make them compelling targets for phytochemical and synthetic research.[1]
This compound belongs to the this compound-type subfamily of Daphniphyllum alkaloids, which is one of the largest subfamilies with approximately 50 members.[1] The unique structural framework of these alkaloids presents a significant challenge for total synthesis and offers opportunities for the development of novel synthetic methodologies.[1] This guide focuses on the foundational aspects of this compound research: its initial discovery and the methods for its isolation from its natural source.
Discovery of this compound
This compound was first discovered and isolated in 2003 by Morita and Kobayashi from the leaves of Daphniphyllum calycinum, an evergreen tree native to Southern China.[2][3] This seminal work, published in Organic Letters, described the isolation of two novel hexacyclic Daphniphyllum alkaloids, this compound and Calyciphylline B, whose structures were elucidated through extensive spectroscopic analysis.[2] The leaves, stems, and roots of D. calycinum have been used in Traditional Chinese Medicine to treat a variety of ailments, including fever, asthma, and inflammation, suggesting a rich source of bioactive compounds.[4]
Experimental Protocols
The isolation of this compound from Daphniphyllum calycinum involves a multi-step process of extraction and chromatographic purification. The following protocol is a generalized procedure based on the methods reported for the isolation of Daphniphyllum alkaloids from this plant species.
Plant Material Collection and Preparation
Fresh leaves of Daphniphyllum calycinum are collected and air-dried. The dried leaves are then ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction
The powdered plant material is subjected to exhaustive extraction with an organic solvent, typically methanol (B129727) (MeOH), at room temperature. The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.
Solvent Partitioning
The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a non-polar solvent such as ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., NH₄OH) to a pH of approximately 9-10. This basic solution is subsequently extracted with a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) to isolate the free alkaloids.
Chromatographic Purification
The crude alkaloid mixture obtained from the solvent partitioning step is subjected to a series of chromatographic techniques for the separation and purification of individual compounds.
-
Silica (B1680970) Gel Column Chromatography: The crude alkaloid extract is first fractionated by silica gel column chromatography using a gradient elution system of increasing polarity, typically a mixture of chloroform and methanol (CHCl₃/MeOH).
-
Preparative Thin-Layer Chromatography (pTLC): Fractions containing compounds of similar polarity are further purified by preparative TLC on silica gel plates, using a suitable solvent system.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA).
Quantitative Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₃H₃₁NO₄ | [2] |
| Molecular Weight | 385.5 g/mol | [2] |
| Appearance | White amorphous powder | [5] |
| Optical Rotation | [α]D (MeOH) | Data not available in snippets |
| HRMS (ESI) | m/z [M+H]⁺ | Data not available in snippets |
| ¹H NMR (CDCl₃) | δ (ppm) | Data not available in snippets |
| ¹³C NMR (CDCl₃) | δ (ppm) | Data not available in snippets |
| Yield | % from dried plant material | Data not available in snippets |
Note: Specific numerical data for optical rotation, HRMS, NMR, and yield were not available in the provided search results. These would be found in the full experimental section of the original publication.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Daphniphyllum calycinum.
Caption: General workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
The biological activities of the broader Daphniphyllum alkaloid family are diverse, with reports of cytotoxic, anti-HIV, and neurotrophic effects.[1] A study on alkaloids isolated from the roots of D. calycinum evaluated their effects on TNFα-induced NF-κB activation, the TGF-β pathway, and cell autophagy.[4][5] In this study, while some known alkaloids showed significant inhibitory activity against NF-κB and TGF-β or induced autophagy, the specific activity of this compound was not detailed.[4][5] The only reported biological activity for a closely related compound, Calyciphylline B, is cytotoxicity against L1210 cells with an IC₅₀ value of 12 μM.[6] Further research is required to fully elucidate the pharmacological profile of this compound and to identify any associated signaling pathways.
Conclusion
This compound stands as a testament to the structural diversity and complexity of the Daphniphyllum alkaloids. Its discovery by Morita and Kobayashi in 2003 opened a new chapter in the study of this fascinating class of natural products. This technical guide has provided a detailed overview of the isolation and characterization of this compound, offering a valuable resource for researchers. While the intricate molecular architecture of this compound has been a subject of intense synthetic efforts, its biological activities and potential therapeutic applications remain largely unexplored. Future investigations into the pharmacology of this compound are warranted and may reveal novel mechanisms of action and therapeutic leads.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Calyciphyllines A and B, two novel hexacyclic alkaloids from Daphniphyllum calycinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Calycindaphines A–J, Daphniphyllum alkaloids from the roots of Daphniphyllum calycinum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
The Intricate Path to a Complex Molecule: A Deep Dive into the Total Synthesis of Calyciphylline A and its Congeners
For researchers, scientists, and professionals in drug development, the total synthesis of complex natural products like Calyciphylline A represents a significant challenge and a testament to the power of modern synthetic chemistry. This application note provides a detailed overview of the various strategies employed to construct the architecturally complex core of this compound-type alkaloids, presenting key quantitative data, detailed experimental protocols for pivotal reactions, and visual representations of the synthetic logic.
This compound and its related Daphniphyllum alkaloids possess a formidable molecular architecture characterized by a dense array of stereocenters and a complex polycyclic framework. These structural intricacies have made them compelling targets for total synthesis, spurring the development of innovative and elegant synthetic strategies. This document summarizes and compares the notable approaches to these challenging molecules.
Comparative Analysis of Synthetic Strategies
Several research groups have successfully navigated the labyrinthine path to this compound-type alkaloids. Their approaches, while varied, often converge on the strategic construction of key ring systems. Below is a summary of the quantitative achievements of some of the most prominent total syntheses in this field.
| Target Molecule | Research Group | Longest Linear Sequence (LLS) | Overall Yield (%) | Key Strategic Highlights |
| (-)-Calyciphylline N | Sorensen et al. | 37 steps | Not Reported | Intramolecular Diels-Alder, transannular enolate alkylation, Stille carbonylation/Nazarov cyclization |
| (-)-Himalensine A | Dixon et al. | 22 steps | Not Reported | Catalytic, enantioselective prototropic shift/furan Diels-Alder cascade, reductive radical cyclization |
| (-)-Himalensine A | Kucera et al. | 18 steps | Not Reported | Convergent approach via amide coupling/Michael addition/allylation/RCM sequence |
| (±)-Himalensine A (ABC ring) | Bonjoch et al. | 10 steps | 8% | Radical cyclization, stereocontrolled aldol (B89426) cyclization |
| (-)-Daphenylline | Li, A. et al. | 19 steps | 7.6% | Intramolecular oxidative dearomatization, tandem reductive amination/amidation |
| (-)-Daphenylline | Li, A. et al. | Not specified | Not Reported | Gold-catalyzed 6-exo-dig cyclization, intramolecular Michael addition, photoinduced olefin isomerization/6π-electrocyclization |
Key Synthetic Strategies and Logical Flow
The retrosynthetic analysis of this compound-type alkaloids reveals the critical bond disconnections and the strategic importance of constructing key polycyclic intermediates. The following diagrams, rendered in DOT language, illustrate the logical flow of two prominent synthetic strategies.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Calyciphylline A
Welcome to the technical support center for the total synthesis of Calyciphylline A and its analogues. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the total synthesis of this compound?
The synthesis of this compound, a complex Daphniphyllum alkaloid, presents several considerable challenges.[1] The primary hurdles include the construction of its sophisticated, polycyclic, and often caged backbone.[1] Key difficulties lie in the stereocontrolled formation of multiple contiguous stereocenters, including all-carbon quaternary centers, and the assembly of the sterically congested ring systems.[2] Researchers often face issues with low yields in key transformations and the potential for undesired side reactions.[1][3]
Q2: Which synthetic strategies have been most successful in constructing the core structure of this compound-type alkaloids?
Several successful strategies have been employed to assemble the complex architecture of these alkaloids. Notable approaches include:
-
Intramolecular Diels-Alder reactions to construct the bicyclo[2.2.2]octane core.[3][4]
-
Palladium-catalyzed enolate alkenylation and ring-closing metathesis (RCM) to install specific rings.[4]
-
Nazarov cyclization for the formation of five-membered rings.[4]
-
Transannular cyclizations to forge crucial carbon-carbon bonds within a macrocyclic precursor.[6]
-
An intramolecular stereocontrolled aldol (B89426) cyclization has also been effectively used to close the piperidine (B6355638) ring.[2][5]
Q3: Are there common issues with stereoselectivity, and how can they be addressed?
Yes, achieving the correct stereochemistry is a critical challenge. For instance, thermal Diels-Alder reactions can be non-stereoselective, leading to complex mixtures of diastereomers.[3] The use of Lewis acids, such as Et₂AlCl, can promote stereoselective cycloaddition.[3] In other transformations, the inherent stereochemistry of a substrate is often leveraged to direct the outcome of subsequent reactions. For example, a substrate-controlled intramolecular Diels-Alder reaction has been used to set four contiguous stereocenters with high diastereoselectivity.[3]
Q4: I am struggling with the selective reduction of an amide in the presence of a ketone. What methods have been reported?
Selective amide reduction in the presence of other reducible functional groups is a known difficulty in the synthesis of Daphniphyllum alkaloids.[1] While specific reagents were not detailed in the immediate search results, the literature highlights this as a significant challenge, suggesting that standard reducing agents may not be effective.[1] It is recommended to consult specialized literature on selective amide reductions or to consider protecting the ketone functionality prior to the reduction step.
Troubleshooting Guide
This guide addresses specific issues that may arise during key stages of this compound synthesis.
| Problem | Potential Cause | Suggested Solution | Relevant Reactions |
| Low yield in piperidine ring closure via aldol cyclization. | Suboptimal reaction conditions; thermodynamic vs. kinetic control issues. | The stereochemical outcome of the Brønsted acid-promoted aldol cyclization is likely under kinetic control. Optimization of the acid catalyst (e.g., p-TsOH) and temperature may be necessary.[2] | Intramolecular Aldol Cyclization |
| Formation of C- and O-allylated product mixtures. | Lack of regioselectivity in the allylation of a diketone. | Standard allylation conditions with various bases can lead to complex mixtures. The use of a Tsuji-Trost protocol has been shown to provide the C-allylated product in excellent yield and as a single diastereomer.[3] | Tsuji-Trost Allylation |
| Complex mixtures resulting from metalation of a vinyl iodide. | Side reactions at the cyclopentenone carbonyl. | Direct metalation with t-BuLi or i-PrMgCl can lead to complex mixtures. It is advisable to protect the carbonyl group. A Luche reduction followed by protection of the resulting alcohol (e.g., as a TBS ether) can circumvent these side reactions.[3] | Metalation and Cyclization |
| Non-stereoselective thermal Diels-Alder reaction. | High reaction temperatures leading to the formation of multiple diastereomers. | The use of a Lewis acid catalyst such as Et₂AlCl can promote a smooth and stereoselective cycloaddition at lower temperatures.[7] | Intramolecular Diels-Alder Reaction |
| Difficulty in installing the methyl group at C-8 with the correct stereochemistry. | Inversion of stereochemistry during nucleophilic substitution. | A chemo- and diastereoselective reaction where a tosylate group is substituted by a methyl group with retention of configuration can be achieved using Me₂CuLi formed in situ from MeLi and CuI.[5] | Diastereoselective Methylation |
Quantitative Data from Synthetic Routes
The following table summarizes reported yields for key transformations in various synthetic approaches towards this compound and related alkaloids.
| Transformation | Reagents/Conditions | Substrate | Product | Yield (%) | Reference |
| ABC Ring System Synthesis (10 steps) | Multiple steps | Linear precursor | Azatricycle 9 | 8 (overall) | [2][5] |
| Diastereoselective Methylation | Me₂CuLi, Et₂O-THF | Tosylate 8 | Tricycle 9 | 51 | [5] |
| Birch Reduction | Li, NH₃, THF, t-BuOH | Homobenzylic alcohol (-)-8 | 1,4-Cyclohexadiene (-)-9 | 99 | [3] |
| Tsuji-Trost Allylation | Pd₂(dba)₃, dppe, THF | Diketone (+)-34 | Allylated product (-)-35 | 95 | [3] |
| Luche Reduction & TBS Protection | NaBH₄, CeCl₃·7H₂O; TBSCl, imidazole | Enone | Protected alcohol 20 | 76 (2 steps) | [3] |
| Diels-Alder Cycloaddition | Et₂AlCl, CH₂Cl₂ | Triene 10 | Cycloadducts | 50 (2 steps) | [3] |
| Transannular Cyclization & Oxidation | PPTS; DMP | Epoxide (-)-28 | Ketone (+)-29 | 67 (2 steps) | [7] |
| Reductive Ring Opening | SmI₂ | Ketone (+)-29 | Hydroxy ketone (+)-30 | 82 | [7] |
Key Experimental Protocols
Protocol 1: Diastereoselective Methylation with Retention of Configuration [5]
-
To a stirred suspension of CuI (41.9 mg, 0.22 mmol) in Et₂O (5 mL) at 0 °C, add MeLi (1.6 M in Et₂O, 0.28 mL, 0.44 mmol) dropwise.
-
Stir the resulting solution for 30 minutes at 0 °C.
-
Add a solution of tosylate 8 (45.1 mg, 0.11 mmol) in a 9:1 mixture of Et₂O-THF (5 mL) dropwise via cannula.
-
Continue stirring for 1 hour and 30 minutes.
-
Quench the reaction with a saturated aqueous solution of Na₂CO₃.
-
Extract the mixture with Et₂O (4 x 10 mL).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under vacuum.
-
Purify the crude product by chromatography (hexane:EtOAc, 4:1 → 7:3) to yield tricycle 9 (14 mg, 51%) as a white solid.
Visualizations
Below are diagrams illustrating key concepts and workflows in the synthesis of this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of the ABC Ring of this compound-Type Alkaloids by a Stereocontrolled Aldol Cyclization: Formal Synthesis of (±)-Himalensine A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular Complexity-Inspired Synthetic Strategies toward the this compound‑Type Daphniphyllum Alkaloids Himalensine A and Daphenylline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for Calyciphylline A: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Calyciphylline A, a complex Daphniphyllum alkaloid. The procedures outlined are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with standard laboratory safety protocols and environmental regulations. Given the cytotoxic potential of many Daphniphyllum alkaloids, this compound should be handled with the utmost care, assuming high toxicity.
Immediate Safety Considerations
Due to the lack of specific toxicological data for this compound, it must be treated as a potent, hazardous substance. A related compound, Deoxycalyciphylline B, has demonstrated hepatotoxicity[1]. Therefore, all handling and disposal procedures should be conducted under the principle of "As Low As Reasonably Achievable" (ALARA) exposure[2]. There are no established occupational exposure limits for most cytotoxic drugs, reinforcing the need for stringent safety measures[3][4][5].
Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (solid, in solution, or as waste). Required PPE includes:
-
Double nitrile gloves
-
A disposable, back-closing laboratory gown
-
Safety goggles or a face shield
-
A properly fitted respirator (e.g., N95 or higher) if there is any risk of aerosolization.
All operations involving this compound should be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure[4].
Quantitative Data for Related Compounds
While specific quantitative toxicity data for this compound is not available, data for a structurally related Daphniphyllum alkaloid, Deoxycalyciphylline B, provides a basis for risk assessment.
| Compound | Organism | Route | Toxicity Metric | Value | Reference |
| Deoxycalyciphylline B | Mouse | Oral | LD50 | 812 mg/kg | [1] |
This data is for a related compound and should be used for indicative risk assessment only. Assume high toxicity for this compound.
Step-by-Step Disposal Protocol
Direct chemical neutralization or degradation of this compound in a standard laboratory setting is not recommended without a validated protocol specific to this compound. Attempting unverified chemical degradation can be dangerous, potentially creating more hazardous byproducts or causing unintended reactions. Therefore, the standard and safest procedure is to dispose of all this compound waste through a licensed hazardous waste management service.
Experimental Workflow for Waste Segregation and Collection:
-
Identify all waste streams:
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, pipette tips, and empty vials.
-
Liquid Waste: Unused solutions of this compound, solvent rinsates from cleaning contaminated glassware.
-
Sharps Waste: Contaminated needles, syringes, or glass Pasteur pipettes.
-
-
Segregate Waste at the Point of Generation:
-
Use dedicated, clearly labeled, and sealed containers for each waste stream.
-
All waste containers must be compatible with the chemical nature of the waste.
-
-
Container Labeling and Management:
-
Label all waste containers with "Hazardous Waste," "Cytotoxic Waste," and the full chemical name "this compound."
-
List all components of a mixture, including solvents and their approximate concentrations.
-
Keep containers securely closed at all times, except when adding waste.
-
Store waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
-
Do not dispose of any this compound waste down the drain or in the regular trash.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, put on the full PPE described in Section 1.
-
Contain the Spill:
-
For liquid spills, cover with an absorbent material from a chemical spill kit.
-
For solid spills, gently cover with damp paper towels to avoid raising dust.
-
-
Clean the Spill:
-
Working from the outside in, carefully collect all contaminated materials.
-
Place all collected waste into a designated hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with a suitable laboratory decontaminant, followed by soap and water.
-
Dispose of all materials used for cleanup as this compound hazardous waste.
-
Report the incident to your laboratory supervisor and EHS office.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
